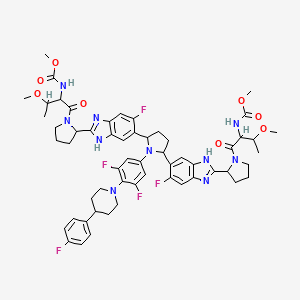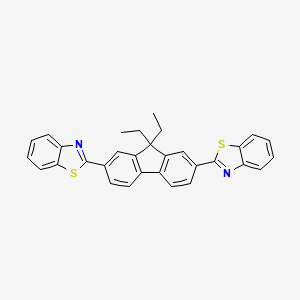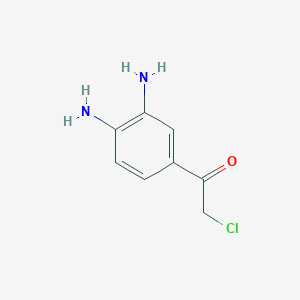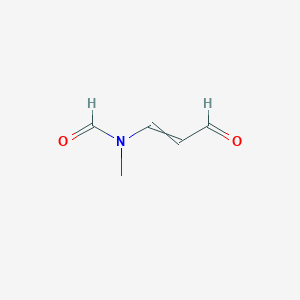
Abt-530; abt530; abt 530
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pibrentasvir is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infection. It is an inhibitor of the non-structural protein 5A (NS5A), which plays a crucial role in the replication and assembly of the hepatitis C virus. Pibrentasvir is commonly used in combination with glecaprevir, another antiviral agent, to achieve a high sustained virological response in patients with hepatitis C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pibrentasvir involves a series of complex chemical reactions. One notable method includes the desymmetrization of the homotopic benzimidazoles of pibrentasvir via a one-pot di-Boc/mono-de-Boc selective N-Boc protection and formaldehyde adduct formation sequence. This method is enabled by crystallization-induced selectivity . The resulting intermediate is then employed in the high-yielding preparation of several pibrentasvir prodrug candidates .
Industrial Production Methods
Industrial production of pibrentasvir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and crystallization to obtain the final product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Pibrentasvir undergoes various chemical reactions, including:
Oxidation: Pibrentasvir can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the pibrentasvir molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of pibrentasvir.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
Pibrentasvir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its effects on viral replication and assembly in cell cultures.
Medicine: Primarily used in the treatment of chronic hepatitis C virus infection, achieving high sustained virological response rates in clinical trials
Mechanism of Action
Pibrentasvir exerts its antiviral effects by inhibiting the non-structural protein 5A (NS5A) of the hepatitis C virus. NS5A is a phosphoprotein that plays an essential role in the replication, assembly, and maturation of infectious viral proteins. By binding to NS5A, pibrentasvir disrupts these processes, thereby inhibiting viral replication and reducing the viral load in infected patients .
Comparison with Similar Compounds
Similar Compounds
Ombitasvir: Another NS5A inhibitor used in combination with other antiviral agents for the treatment of hepatitis C.
Daclatasvir: An NS5A inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Ledipasvir: Used in combination with sofosbuvir for the treatment of hepatitis C, also targeting NS5A.
Uniqueness of Pibrentasvir
Pibrentasvir is unique in its ability to achieve high sustained virological response rates across multiple genotypes of the hepatitis C virus. It has an improved resistance profile compared to other first-generation NS5A inhibitors, making it a valuable component of combination antiviral therapies .
Properties
Molecular Formula |
C57H65F5N10O8 |
|---|---|
Molecular Weight |
1113.2 g/mol |
IUPAC Name |
methyl N-[1-[2-[6-[1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[1-[3-methoxy-2-(methoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-1H-benzimidazol-2-yl]pyrrolidin-1-yl]-3-methoxy-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C57H65F5N10O8/c1-29(77-3)49(67-56(75)79-5)54(73)70-19-7-9-47(70)52-63-41-25-35(37(59)27-43(41)65-52)45-15-16-46(72(45)34-23-39(61)51(40(62)24-34)69-21-17-32(18-22-69)31-11-13-33(58)14-12-31)36-26-42-44(28-38(36)60)66-53(64-42)48-10-8-20-71(48)55(74)50(30(2)78-4)68-57(76)80-6/h11-14,23-30,32,45-50H,7-10,15-22H2,1-6H3,(H,63,65)(H,64,66)(H,67,75)(H,68,76) |
InChI Key |
VJYSBPDEJWLKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C(=C3)F)C4CCC(N4C5=CC(=C(C(=C5)F)N6CCC(CC6)C7=CC=C(C=C7)F)F)C8=CC9=C(C=C8F)N=C(N9)C1CCCN1C(=O)C(C(C)OC)NC(=O)OC)NC(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxo-5-(pyrrolidin-1-yl)pentanoic acid](/img/structure/B12514488.png)

![Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-](/img/structure/B12514494.png)
![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
![5-[(3,4-Dimethylphenyl)methyl]-3-phenyl-1,2,4-triazin-6(1H)-one](/img/structure/B12514531.png)
